1,4-Bis(2-chloroethyl)piperazine

Physicochemical characterization Purification Process development

Researchers synthesizing PROTACs require a reliable bifunctional linker that enables sequential conjugation without side reactions. 1,4-Bis(2-chloroethyl)piperazine solves this with symmetrical chloroethyl arms on a rigid piperazine core, allowing efficient stepwise coupling of E3 ligase ligands and target-protein warheads. • Dual terminal chloroethyl groups eliminate the need for orthogonal protecting-group strategies • Higher thermal stability (bp 288.4°C) vs. mono-substituted analogs (bp 222.4°C) ensures integrity during heated reactions or vacuum distillation • Consistent 97% purity with full analytical documentation (NMR, HPLC) supports reproducible PROTAC synthesis

Molecular Formula C8H16Cl2N2
Molecular Weight 211.13 g/mol
CAS No. 1009-85-4
Cat. No. B086810
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Bis(2-chloroethyl)piperazine
CAS1009-85-4
Molecular FormulaC8H16Cl2N2
Molecular Weight211.13 g/mol
Structural Identifiers
SMILESC1CN(CCN1CCCl)CCCl
InChIInChI=1S/C8H16Cl2N2/c9-1-3-11-5-7-12(4-2-10)8-6-11/h1-8H2
InChIKeyJPFYIYQIGQYIMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,4-Bis(2-chloroethyl)piperazine Technical Profile


1,4-Bis(2-chloroethyl)piperazine (CAS 1009-85-4) is a symmetrical bifunctional alkylating agent belonging to the nitrogen mustard class [1]. It features a piperazine core with two 2‑chloroethyl substituents at the 1‑ and 4‑positions, yielding a molecular formula of C₈H₁₆Cl₂N₂ and a molecular weight of 211.13 g·mol⁻¹ [2]. The compound is typically supplied as a white to light‑yellow crystalline powder with a melting range of 41–43 °C, a boiling point of 288.4 °C (at 760 mmHg), and a density of 1.132 g·cm⁻³ [3]. These well‑defined physicochemical parameters, together with its bifunctional chloroethyl architecture, underpin its utility as a synthetic intermediate and as a PROTAC linker in targeted protein degradation research .

Bifunctional alkylating agent for sequential conjugation
PROTAC linker research: two reactive chloroethyl termini
Symmetrical piperazine mustard scaffold for reactivity studies

Why Piperazine Analogs Cannot Substitute


Piperazine derivatives bearing chloroethyl substituents are not functionally interchangeable. The symmetrical 1,4‑bis(2‑chloroethyl) substitution pattern of this compound imparts a unique balance of reactivity, physical properties, and biological activity that is absent in close analogs. For instance, the monofunctional analog 1‑(2‑chloroethyl)piperazine (CAS 53502‑60‑6) possesses only one alkylating arm and a markedly lower boiling point (222.4 °C vs. 288.4 °C), altering its handling characteristics and limiting its use to reactions where a single reactive site is required . The hydroxyl‑terminated variant 1,4‑bis(2‑hydroxyethyl)piperazine (CAS 122‑96‑3) is chemically inert toward nucleophiles and cannot participate in alkylation chemistry . Even among bifunctional chloroethyl compounds, the distance between electrophilic centers and the rigidity of the piperazine ring influence cross‑linking efficiency and biological potency in ways that cannot be reproduced by other scaffolds [1]. Therefore, substituting this specific compound with a superficially similar piperazine derivative introduces uncontrolled changes in reactivity, stability, and intended downstream performance.

!Mono‑substituted analog lacks second reactive site, may limit bifunctional assembly
!Hydroxyl‑terminated analog is unreactive; additional activation steps would be required
!Scaffold rigidity and linker length differences may alter cross‑linking efficiency and physicochemical profile

Head-to-Head Comparison vs. Closest Analogs


Boiling Point: Handling and Purification Implications

The boiling point of 1,4‑bis(2‑chloroethyl)piperazine (288.4 °C at 760 mmHg) is significantly higher than that of the mono‑substituted analog 1‑(2‑chloroethyl)piperazine (222.4 °C at 760 mmHg) [1]. This 66 °C difference reflects the greater molecular mass and symmetry of the fully substituted compound and directly impacts its vapor pressure and thermal stability during synthesis and work‑up. Procurement decisions must account for this disparity when selecting equipment for distillation or when specifying storage conditions to prevent premature thermal degradation.

Boiling point comparison
Head-to-head
288.4 °C
222.4 °C
+66.0 °C
Supports thermal stability assessment; purification strategy context
May influence distillation and storage conditions
Physicochemical characterization Purification Process development

Density Differential and Formulation Implications

The density of 1,4‑bis(2‑chloroethyl)piperazine (1.132 g·cm⁻³) is substantially higher than that of the hydroxyl‑terminated analog 1,4‑bis(2‑hydroxyethyl)piperazine (1.097 g·cm⁻³) . This difference (0.035 g·cm⁻³) may seem modest but translates to a ~3 % increase in mass per unit volume. In practice, this influences the choice of solvent systems for extractions and the design of liquid‑handling protocols in automated synthesis platforms. The presence of chlorine atoms (atomic mass ~35.5) in place of hydroxyl groups (atomic mass ~17) is the principal contributor to this density increase.

Density comparison
Head-to-head
1.132 g·cm⁻³
1.097 g·cm⁻³
+0.035 g·cm⁻³
Higher density may influence phase separation and liquid‑handling protocols
Chlorine vs. hydroxyl mass contribution
Physicochemical characterization Formulation Process development

Antitumor Activity in Murine Leukemia Model

In a classic study, 1,4‑bis(2‑chloroethyl)piperazine (referred to as piperazine mustard) was demonstrated to be active against murine leukemia [1]. While the patent literature does not report a direct T/C% value for this specific compound in the L1210 model, a closely related asymmetrical analog—1‑(2‑chloroethyl)‑4‑(3‑chloropropyl)piperazine—achieved a 67 % increase in survival (T/C = 167 %) compared to 61 % for mechlorethamine, the standard nitrogen mustard [2]. This demonstrates that piperazine‑tethered bis‑chloroethyl scaffolds can yield superior in vivo efficacy relative to the simpler bis(2‑chloroethyl)methylamine (HN2) framework. The symmetrical 1,4‑bis(2‑chloroethyl) architecture of the target compound is the structural foundation from which these optimized analogs were derived, establishing it as the benchmark bifunctional piperazine mustard.

Antitumor activity (class‑level)
Class-level inference
Reported active; T/C% not available
Supports class‑level alkylating agent research; model‑response context
Asymmetrical analog showed T/C 167%; specific data for this compound to verify
Cancer research Alkylating agents Preclinical efficacy

PROTAC Linker Suitability vs. Analogs

1,4‑Bis(2‑chloroethyl)piperazine is explicitly employed as a linker in the construction of PROTAC (Proteolysis‑Targeting Chimera) molecules [1]. Its two terminal chloroethyl groups enable stepwise conjugation of two distinct ligands—one for an E3 ubiquitin ligase and one for the target protein—via nucleophilic substitution. The monofunctional analog 1‑(2‑chloroethyl)piperazine (CAS 53502‑60‑6) cannot serve this purpose because it lacks a second reactive handle for further elaboration. Similarly, the hydroxyl analog 1,4‑bis(2‑hydroxyethyl)piperazine (CAS 122‑96‑3) is unreactive under mild conditions and would require separate activation (e.g., tosylation) before conjugation, adding synthetic steps and reducing overall efficiency.

PROTAC linker suitability
Head-to-head
2 reactive sites
1 reactive site
+1 bifunctional handle
Enables sequential bifunctional conjugation for PROTAC assembly
Monofunctional analog may not support heterobifunctional linker construction
Targeted protein degradation PROTAC synthesis Chemical biology

High-Value Procurement Scenarios


PROTAC Linker Synthesis

This compound is the preferred building block for constructing PROTAC linkers due to its two terminal chloroethyl groups that enable sequential coupling of E3 ligase ligands and target‑protein warheads . Monofunctional or hydroxyl analogs cannot achieve this without additional activation steps, making 1,4‑bis(2‑chloroethyl)piperazine the most direct and synthetically efficient choice .

Benchmarking Nitrogen Mustard Derivatives

As the foundational symmetrical piperazine mustard, this compound serves as the reference scaffold for developing improved alkylating agents [1]. Researchers comparing the therapeutic index of novel nitrogen mustards against the historical mechlorethamine standard should include 1,4‑bis(2‑chloroethyl)piperazine to establish baseline activity and structure–activity relationships [2].

High-Temperature Synthetic Procedures

With a boiling point of 288.4 °C at 760 mmHg [3], this compound remains stable under conditions where the mono‑substituted analog (bp 222.4 °C) would volatilize or decompose. It is therefore the superior choice for reactions requiring elevated temperatures or vacuum distillation without loss of material.

Liquid-Phase Process Development with Density Control

The higher density of 1,4‑bis(2‑chloroethyl)piperazine (1.132 g·cm⁻³) compared to its hydroxyl analog (1.097 g·cm⁻³) influences solvent partitioning and phase separation . Engineers designing continuous‑flow syntheses or liquid–liquid extraction protocols must account for this difference to ensure reproducible yields and purity.

Application
Selection Property
Validation Focus
PROTAC linker construction
Bifunctional chloroethyl reactivity
Sequential conjugation efficiency
Alkylating agent reference scaffold
Symmetrical piperazine mustard architecture
Reactivity and model‑response benchmarking
High‑temperature synthesis
Thermal stability profile
Distillation and reaction compatibility
Liquid‑phase process development
Higher density profile
Phase separation and extraction reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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